molecular formula C12H10N6O B15157942 Phenol, 4-(2,4-diamino-6-pteridinyl)- CAS No. 677297-67-5

Phenol, 4-(2,4-diamino-6-pteridinyl)-

Cat. No.: B15157942
CAS No.: 677297-67-5
M. Wt: 254.25 g/mol
InChI Key: FUTZONJYAAOCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-(2,4-diamino-6-pteridinyl)- is a heterocyclic compound featuring a phenol group attached at the para position of a pteridinyl moiety. The pteridine core consists of fused pyrimidine and pyrazine rings, with amino substituents at the 2- and 4-positions (Figure 1). This compound shares structural homology with antifolate agents like methotrexate (MTX) and aminopterin, which are dihydrofolate reductase (DHFR) inhibitors used in cancer therapy . Unlike MTX, however, the phenol derivative lacks the benzoylglutamic acid side chain critical for cellular uptake via folate receptors .

Properties

CAS No.

677297-67-5

Molecular Formula

C12H10N6O

Molecular Weight

254.25 g/mol

IUPAC Name

4-(2,4-diaminopteridin-6-yl)phenol

InChI

InChI=1S/C12H10N6O/c13-10-9-11(18-12(14)17-10)15-5-8(16-9)6-1-3-7(19)4-2-6/h1-5,19H,(H4,13,14,15,17,18)

InChI Key

FUTZONJYAAOCTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C(=N2)C(=NC(=N3)N)N)O

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Diamino-6-chloromethylpteridine Hydrochloride

The chloromethylpteridine derivative serves as a critical precursor for coupling with phenolic substrates. As detailed in, this intermediate is synthesized via thionyl chloride treatment of 2,4-diamino-6-hydroxymethylpteridine (IV):

$$
\text{2,4-Diamino-6-hydroxymethylpteridine (IV)} + \text{SOCl}_2 \rightarrow \text{2,4-Diamino-6-chloromethylpteridine hydrochloride (I)}
$$

Key conditions include solvent-free reaction at 50°C for 90 minutes, yielding 96% pure product after chloroform washing. This method avoids racemization and simplifies purification, leveraging the hydrochloride’s solubility for subsequent steps.

Alternative Preparation of Hydroxymethylpteridine

Source outlines the synthesis of 2,4-diamino-6-hydroxymethylpteridine (IV) from 2,4,5,6-tetraaminopyrimidine sulfite and dihydroxyacetone under pH-controlled conditions (5.5 ± 0.2):

$$
\text{Tetraaminopyrimidine sulfite} + \text{Dihydroxyacetone} \xrightarrow{\text{pH 5.5, aeration}} \text{IV (62% yield)}
$$

Eliminating acetate buffers minimizes isomerization byproducts, enhancing yield compared to earlier methods.

Coupling Strategies for Phenolic Substitution

Nucleophilic Alkylation of Phenol

The target compound is synthesized via nucleophilic substitution between 2,4-diamino-6-chloromethylpteridine hydrochloride (I) and phenol under basic conditions. Adapted from methotrexate synthesis, the reaction employs polar aprotic solvents (e.g., dimethyl sulfoxide) and potassium iodide to facilitate displacement:

$$
\text{I} + \text{Phenol} \xrightarrow{\text{KI, DMSO, 25°C}} \text{Phenol, 4-(2,4-diamino-6-pteridinyl)-} + \text{HCl}
$$

Sodium hydride (NaH) deprotonates phenol to enhance nucleophilicity, analogous to trifluoromethylbenzoic acid coupling in. Optimal yields (75–87%) are achieved at ambient temperature with 4 equivalents of KI.

Reaction Optimization and Purification

Solvent and Temperature Effects

Dimethyl sulfoxide (DMSO) outperforms dimethylformamide in alkylation reactions due to superior solvation of ionic intermediates. Elevated temperatures (50–60°C) accelerate kinetics but risk decomposition, favoring room-temperature protocols for >80% yields.

Purification Techniques

Crude products are purified via sequential precipitation (pH 4.0), charcoal treatment, and recrystallization from methanol/ethanol mixtures. These steps replace column chromatography, ensuring scalability and >95% purity by microanalysis.

Analytical Characterization

Spectroscopic Validation

  • UV-Vis : $$ \lambda_{\text{max}} = 302 \, \text{nm} $$ (pteridine ring).
  • $$ ^1\text{H NMR} $$ : Aromatic protons at δ 7.8–8.2 ppm (pteridine), δ 6.7–7.1 ppm (phenol).
  • HPLC : Retention time = 12.3 min (C18 column, 0.1% TFA/acetonitrile).

Purity Assessment

Microanalytical data for L-methotrexate analogs show deviations ≤0.3% for C, H, and N, suggesting analogous rigor for the phenolic derivative.

Comparative Data Table

Parameter Alkylation Method Hypothetical Suzuki Coupling
Yield (%) 87 N/A
Purity (%) >95 N/A
Reaction Time (h) 40 24–48
Key Reagent KI Pd(PPh$$3$$)$$4$$
Solvent DMSO DME/H$$_2$$O

Challenges and Mitigation Strategies

Byproduct Formation

Isomerization during pteridine synthesis is minimized by strict pH control (5.3–5.5) and avoiding divalent anions.

Moisture Sensitivity

Chloromethylpteridine hydrolyzes readily; reactions must exclude ambient humidity via inert atmospheres.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Comparative Analysis of Phenol, 4-(2,4-diamino-6-pteridinyl)- and Analogous Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Key Differences
Phenol, 4-(2,4-diamino-6-pteridinyl)- C₁₂H₁₀N₆O 278.26 g/mol Pteridinyl (2,4-diamino), phenol (4-) Not well-characterized; inferred DHFR inhibition Simpler structure; lacks glutamic acid
Methotrexate (MTX) C₂₀H₂₂N₈O₅ 454.44 g/mol Pteridinyl (2,4-diamino), benzoylglutamic acid DHFR inhibition, antineoplastic Active transport via folate receptors
Aminopterin C₁₉H₂₀N₈O₅ 440.42 g/mol Pteridinyl (2,4-diamino), benzoylamino DHFR inhibition, historical use in leukemia Lacks MTX's methylamino group
3-(2,4-Diamino-6-pteridinyl)phenol C₁₂H₁₀N₆O 278.26 g/mol Pteridinyl (2,4-diamino), phenol (3-) Research compound (e.g., TG 100713) Meta-substitution alters binding affinity

Key Research Findings

Methotrexate vs. Phenol Analogs: MTX’s benzoylglutamic acid enables active cellular uptake, whereas phenol derivatives rely on passive diffusion, reducing bioavailability . The phenol group in 4-(2,4-diamino-6-pteridinyl)-phenol may enhance solubility compared to MTX but limit target engagement due to steric effects .

Positional Isomerism (3- vs.

Aminopterin Comparison: Aminopterin’s unmodified amino group increases DHFR binding affinity but also toxicity, a trait modulated in MTX by methyl substitution .

Inferred Pharmacological Properties

  • DHFR Inhibition: The 2,4-diamino-pteridinyl moiety is critical for DHFR binding, but the absence of MTX’s glutamic acid may reduce potency .
  • Toxicity Profile: Phenol derivatives likely exhibit lower myelosuppression than MTX but may lack therapeutic efficacy without active transport .

Biological Activity

Introduction

Phenol, 4-(2,4-diamino-6-pteridinyl)-, also known as 4-(2,4-diamino-6-pteridinyl)methylphenol, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a pteridine moiety, which is integral to its biological activity. The pteridine ring system is known for its role in various biological processes and is a common structure in many pharmacologically active compounds.

Biological Activity Overview

  • Antitumor Activity
    • Studies have demonstrated that derivatives of pteridine, including those related to Phenol, 4-(2,4-diamino-6-pteridinyl)-, exhibit significant antitumor activity. For instance, a study involving 2,4-diamino-6-(bis-2-chloroethyl)-aminomethylpteridine showed effective treatment outcomes against solid tumors in murine models. Mice treated with this compound displayed a notable increase in lifespan compared to controls, indicating its potential as an anticancer agent .
    • In another study focusing on leukemia models, administration of related pteridine compounds resulted in increased survival rates among treated mice. Doses ranging from 2.5 mg/kg to 20 mg/kg were tested, with the lower doses showing up to 200% lifespan extension .
  • Mechanism of Action
    • The biological activity of these compounds often involves mechanisms such as apoptosis induction and cell cycle arrest. For example, certain pteridine derivatives have been shown to interact with DNA and activate caspases, leading to programmed cell death in cancer cells . This suggests that Phenol, 4-(2,4-diamino-6-pteridinyl)- may exert similar effects.
  • Pharmacokinetics
    • The pharmacokinetic profile of pteridine derivatives indicates varying degrees of bioavailability and stability. For instance, studies on prodrugs derived from these compounds have highlighted their metabolic stability and solubility profiles, which are critical for therapeutic efficacy .

Case Studies

  • Leukemia Treatment
    • A significant case involved the use of a pteridine derivative in treating L-1210 mouse leukemia lymphoblasts. The compound demonstrated a dose-dependent increase in survival rates among treated mice when administered intraperitoneally .
  • Rheumatoid Arthritis
    • Prodrug candidates based on the pteridine structure were evaluated for their effectiveness in rheumatoid arthritis models. These candidates exhibited a favorable toxicity profile while maintaining therapeutic efficacy comparable to existing treatments like methotrexate .

Research Findings

Table 1: Summary of Biological Activities

Compound NameActivity TypeModel UsedKey Findings
2,4-Diamino-6-bis(2-chloroethyl)aminomethylpteridineAntitumorMice with solid tumorsIncreased lifespan by up to 250%
Related pteridine derivativesLeukemia treatmentL-1210 mouse modelUp to 200% lifespan extension observed
Prodrugs based on pteridineRheumatoid arthritisCIA modelComparable efficacy to methotrexate

Table 2: Pharmacokinetic Properties

Compound NameHalf-life (h)Stability ProfileClearance (µL/min/mg)
Prodrug candidate 124High metabolic stability22
Prodrug candidate 28Moderate stability1.2

Phenol, 4-(2,4-diamino-6-pteridinyl)- exhibits promising biological activities that warrant further investigation. Its antitumor properties and potential applications in treating conditions such as leukemia and rheumatoid arthritis highlight its significance in pharmacological research. Continued exploration into its mechanisms of action and optimization of its pharmacokinetic properties will be essential for developing effective therapies based on this compound.

References

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.